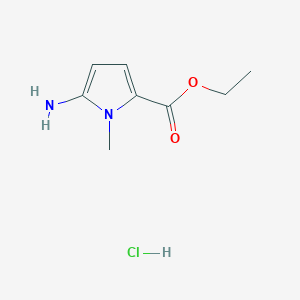
4-Bromo-N-hydroxy-6-methylpicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-hydroxy-6-methylpicolinimidamide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of picolinic acid and contains a bromine atom, a hydroxyl group, and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-6-methylpicolinimidamide typically involves the bromination of 6-methylpicolinic acid followed by the introduction of the hydroxylamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as acetic acid or dichloromethane. The hydroxylamine group can be introduced using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Bromo-N-hydroxy-6-methylpicolinimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions include various substituted picolinimidamides, oxo derivatives, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-N-hydroxy-6-methylpicolinimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
Similar Compounds
4-Bromo-6-methylpicolinic acid: Lacks the hydroxylamine group but shares the bromine and methyl substituents.
N-hydroxy-6-methylpicolinimidamide: Lacks the bromine atom but contains the hydroxylamine and methyl groups.
Uniqueness
4-Bromo-N-hydroxy-6-methylpicolinimidamide is unique due to the presence of both the bromine atom and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C7H8BrN3O |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
4-bromo-N'-hydroxy-6-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-6(10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChIキー |
JYCCIJGAOVRQRL-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)/C(=N/O)/N)Br |
正規SMILES |
CC1=CC(=CC(=N1)C(=NO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


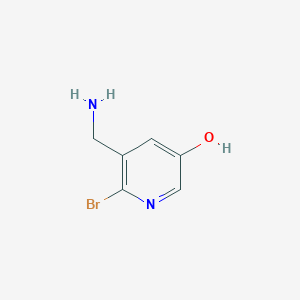
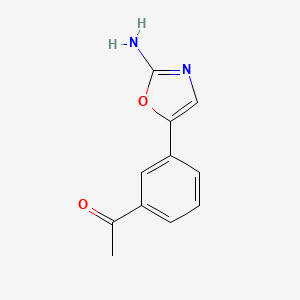
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)

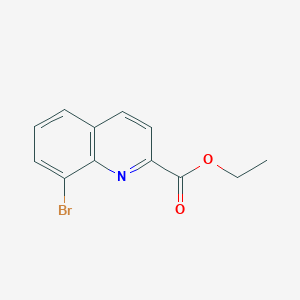
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
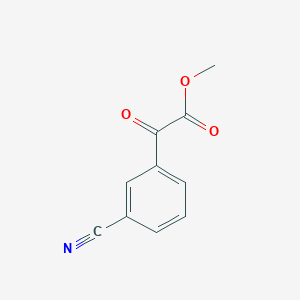
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
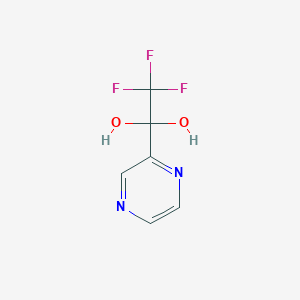
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)
